molecular formula C10H6ClFN2OS B1487927 6-(2-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1489563-03-2

6-(2-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B1487927
M. Wt: 256.68 g/mol
InChI Key: KXSRVBHXIYGWMA-UHFFFAOYSA-N
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Description

The compound “6-(2-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with a 2-chloro-4-fluorophenyl group at the 6-position and has a thioxo group (a sulfur atom double-bonded to an oxygen atom) at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the thioxo group, and the 2-chloro-4-fluorophenyl group. The presence of the sulfur atom in the thioxo group and the halogen atoms (chlorine and fluorine) in the phenyl group would likely have significant effects on the compound’s chemical properties .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activities

Compounds derived from 6-(2-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have been utilized in the synthesis of novel heterocyclic compounds, such as pyrano[2,3-d]pyrimidine, chromeno[2,3-d]pyrimidine, pyrido[3',2':5,6]pyrano[2,3-b]pyridine, and pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine derivatives. These compounds were synthesized through reactions with electrophilic and nucleophilic reagents, and their structures were characterized by various spectroscopic methods. The synthesized compounds were expected to exhibit biological activities, although specific applications were not detailed in the available literature (Elian, Abdelhafiz, & abdelreheim, 2014).

Antimicrobial and Antioxidant Potentials

Another research avenue involves the exploration of antimicrobial and antioxidant potentials of newly synthesized 2,3-disubstituted quinazoline-4(3H)-ones derivatives. These compounds showed potent inhibitory action against various bacterial strains and demonstrated significant antioxidant potential in the DPPH assay method. This suggests the utility of these compounds in developing new antimicrobial and antioxidant agents, highlighting the broader implications of 6-(2-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives in medicinal chemistry (Kumar, Sharma, Kumari, & Kalal, 2011).

Antitumor Activity

Furthermore, derivatives of 6-(2-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have been synthesized and evaluated for their antitumor activities. Novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives were synthesized and displayed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. This research underscores the potential of these compounds in the development of new anticancer therapies (Hafez & El-Gazzar, 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific data on this compound, it’s not possible to provide detailed safety and hazard information .

Future Directions

The study of new compounds often leads to the discovery of novel reactions, mechanisms, and applications. This compound, with its unique combination of functional groups, could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

6-(2-chloro-4-fluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2OS/c11-7-3-5(12)1-2-6(7)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSRVBHXIYGWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
6-(2-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 3
6-(2-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 4
6-(2-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 5
6-(2-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 6
6-(2-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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